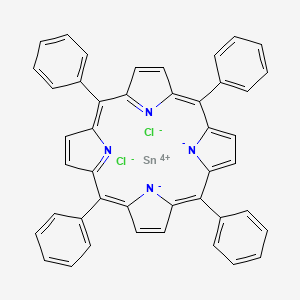

Tin tetraphenylporphyrin

Description

Contextual Significance of Metalloporphyrins in Advanced Chemical Research

Metalloporphyrins, a class of compounds characterized by a metal ion coordinated within a porphyrin ring, are fundamental to numerous biological processes and have garnered substantial attention in advanced chemical research. nih.govebsco.com These molecules, often called the "pigments of life," play crucial roles in functions such as oxygen transport in hemoglobin (iron), photosynthesis in chlorophyll (B73375) (magnesium), and catalysis by cytochromes (iron). nih.govebsco.com Their stable, rigid macrocyclic structure and extended π-electron systems endow them with remarkable stability and versatile electronic properties. nih.govajchem-a.com

The ability of porphyrins to bind with a wide array of metal ions allows for the fine-tuning of their chemical and physical characteristics, leading to a broad spectrum of applications. ajchem-a.com In modern chemistry, metalloporphyrins are investigated for their utility in:

Catalysis: They serve as bioinspired catalysts for various oxidation reactions, mimicking the function of enzymes like cytochrome P-450. acs.org Their catalytic activity extends to polymerization reactions and the evolution of hydrogen and oxygen. ajchem-a.comacs.orgnih.gov

Materials Science: The unique electronic and photophysical properties of metalloporphyrins make them attractive components for advanced materials, including molecular wires and organic metals. nih.gov

Medicine: Metalloporphyrins are central to the development of photodynamic therapy (PDT), a promising cancer treatment. nih.gov

The synthetic nature of compounds like tetraphenylporphyrin (B126558) (TPP) offers advantages over naturally occurring porphyrins by providing a symmetrically substituted and hydrophobic molecule that is easier to synthesize and study. wikipedia.org This has paved the way for systematic investigations into the relationship between their structure and function.

Historical Trajectory and Evolution of Research on Tin Porphyrin Complexes

The study of tin porphyrin complexes has evolved significantly over the decades. The synthesis of meso-tetraphenylporphyrins has been known for a considerable time, forming the basis for creating various water-soluble porphyrins by adding polar substituents. rsc.org Early research focused on the fundamental synthesis and characterization of these complexes. rsc.org Tin(IV) porphyrins, in particular, were recognized for being stable, easy to synthesize, and possessing a highly charged Sn(IV) ion. researchgate.netresearchgate.net

Initially, much of the literature on tin porphyrins was dated and lacked detailed descriptions of synthesis and purification methods. rsc.org This necessitated a re-investigation of preparation routes to ensure purity and accessibility for further research. rsc.org Over time, the focus expanded to their distinct photophysical and electrochemical properties. researchgate.net

A significant area of historical and ongoing research is the potential clinical application of tin porphyrins. For instance, Sn-protoporphyrin was identified as a potent inhibitor of heme oxygenase, leading to investigations into its use for treating neonatal jaundice. nih.govnih.gov This spurred further studies into the photophysical properties of various Sn-porphyrins to design compounds with reduced photosensitizing side effects. nih.gov

More recently, research has delved into more complex aspects of tin porphyrin chemistry. This includes the synthesis of axially-coordinated tin(IV) porphyrins to create advanced materials like two-dimensional covalent organic polymers for applications such as hydrogen evolution. rsc.org The exploration of tin(II) porphyrins, though rarer than their tin(IV) counterparts, has also been a subject of investigation. acs.orgscilit.com The development of new synthetic methods, such as the direct reaction of organotin precursors with porphyrins, continues to broaden the scope of accessible tin porphyrin structures. scilit.commdpi.com

Scope and Strategic Objectives of Contemporary Academic Inquiry into Tin Tetraphenylporphyrin Systems

Current research on this compound (SnTPP) and related systems is driven by a set of strategic objectives aimed at harnessing their unique properties for a range of applications. These objectives include:

Development of Advanced Catalysts: A primary goal is to utilize SnTPP and its derivatives as efficient catalysts. This includes their application in the ring-opening of epoxides to produce valuable chemical intermediates. researchgate.net Researchers are also exploring their use in the synthesis of polymers and as electrocatalysts for clean energy generation, such as the hydrogen evolution reaction. rsc.orgresearchgate.net

Photodynamic Therapy (PDT) and Antimicrobial Applications: Tin(IV) porphyrins are excellent candidates for photosensitizers in PDT due to their favorable photophysical properties. researchgate.net Contemporary studies focus on synthesizing new SnTPP derivatives with enhanced photocytotoxicity against cancer cells and antimicrobial activity against pathogens like Candida albicans. rsc.orgnih.gov A key strategy involves modifying the axial ligands of the tin center to improve properties like singlet oxygen generation. rsc.orgnih.gov

Artificial Photosynthesis and Water Splitting: A significant area of inquiry is the use of tin porphyrins as molecular catalysts in artificial photosynthetic systems for light-driven water splitting. rsc.orgbohrium.com Research aims to understand and optimize the photochemical processes involved, including the potential for two-electron water oxidation to produce hydrogen peroxide. bohrium.commdpi.com The stability and suitable redox potentials of tin(IV) porphyrins make them promising candidates for this application. rsc.org

Sensing and Bio-labeling: The electrochemical and optical properties of SnTPP are being explored for its potential as a label for proteins in biosensing applications. nih.gov The ability to detect changes in its electrochemical and spectroscopic signals upon interaction with biomolecules could lead to the development of novel analytical methods. nih.gov

Advanced Materials: There is continued interest in incorporating SnTPP into novel materials. This includes the creation of multi-porphyrin arrays and coordination polymers where the tin porphyrin acts as a building block. researchgate.net The goal is to develop materials with tailored electronic and photophysical properties for applications in electronics and photonics. nih.gov

A common thread in current research is the detailed characterization of newly synthesized tin porphyrin complexes using a variety of spectroscopic and analytical techniques, including NMR, mass spectrometry, and X-ray crystallography, to establish clear structure-property relationships. scilit.commdpi.comrsc.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5,10,15,20-tetraphenylporphyrin-22,23-diide;tin(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.2ClH.Sn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h1-28H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDRSQMCBSITKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28Cl2N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26334-85-0 | |

| Record name | Tin tetraphenylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Porphyrin Macrocycle Construction

The foundation of tin tetraphenylporphyrin (B126558) synthesis lies in the construction of the tetraphenylporphyrin (TPP) macrocycle. The most prominent methods for this are rooted in the condensation of pyrrole (B145914) with benzaldehyde (B42025).

The Rothemund reaction , first reported by Paul Rothemund in 1936, represents the seminal one-pot synthesis of porphyrins from pyrrole and an aldehyde. wikipedia.org This method initially involved heating the reactants in a sealed tube at high temperatures and pressures, often resulting in low yields. wikipedia.orgnih.gov

A significant advancement came with the Adler-Longo method , which simplified the Rothemund procedure. wikipedia.org This approach involves refluxing pyrrole and benzaldehyde in an acidic solvent, typically propionic acid or acetic acid, under aerobic conditions. nih.govarkat-usa.org The open-air reaction is more practical and generally provides higher yields of the desired meso-tetrasubstituted porphyrin, in the range of 10-30%. nih.govnih.gov The mechanism involves the acid-catalyzed condensation of the aldehyde with the 2,5-positions of pyrrole to form a porphyrinogen, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. wikipedia.org

Further refinements, such as the Lindsey synthesis , offer an alternative route that proceeds under milder, room temperature conditions. chem-station.comscite.ai This two-step method involves the acid-catalyzed condensation of pyrrole and benzaldehyde at high dilution to form the porphyrinogen, followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govarkat-usa.org This approach can lead to higher yields, particularly for sensitive aldehydes, and simplifies purification. nih.gov

| Method | Key Features | Typical Conditions | Yield (%) |

| Rothemund | High temperature, high pressure, sealed tube | Pyrrole, aldehyde, pyridine (B92270), 220°C | ~5 |

| Adler-Longo | One-pot, reflux in acidic solvent, aerobic | Pyrrole, benzaldehyde, propionic acid, reflux | 10-30 |

| Lindsey | Two-step, room temperature, high dilution | Pyrrole, benzaldehyde, CH₂Cl₂, acid catalyst, then DDQ oxidation | 10-60 |

Metalation Procedures for Controlled Tin Incorporation

Once the free-base tetraphenylporphyrin (H₂TPP) is synthesized, the next crucial step is the insertion of the tin atom into the porphyrin core. This metalation process can be controlled to yield either tin(II) or tin(IV) complexes.

Routes to Tin(II) Tetraphenylporphyrin Complexes

The synthesis of tin(II) tetraphenylporphyrin, (TPP)Sn(II), typically involves the reaction of H₂TPP with a tin(II) salt, most commonly anhydrous tin(II) chloride (SnCl₂). qut.edu.au These reactions are often carried out in deoxygenated solvents like pyridine or a mixture of tetrahydrofuran (B95107) (THF) and pyridine to prevent the facile oxidation of tin(II) to tin(IV). qut.edu.au The resulting (TPP)Sn(II) is known to be sensitive to oxidation. qut.edu.au

Pathways for Tin(IV) Tetraphenylporphyrin Complex Formation

Tin(IV) tetraphenylporphyrin complexes are generally more stable and can be prepared through several routes. A common method involves the reaction of H₂TPP with a tin(II) salt, such as SnCl₂·2H₂O, in a high-boiling point solvent like pyridine, often in the presence of air which acts as the oxidant. nih.govrsc.org Subsequent hydrolysis, for instance with aqueous ammonia, can lead to the formation of the dihydroxy complex, (TPP)Sn(IV)(OH)₂. nih.gov

Alternatively, direct reaction of H₂TPP with organotin reagents like butyltin trichloride (B1173362) or dibutyltin (B87310) dichloride in a solvent such as toluene (B28343) at reflux temperature can yield axially substituted tin(IV) porphyrins. mdpi.com Another pathway involves the initial formation of a lithium porphyrinato derivative, which is then reacted with the tin reagent. mdpi.com The axial ligands on the tin(IV) center can be further modified. For example, dihydroxy complexes can be reacted with acids to form diformato or dihalo complexes. qut.edu.au

| Tin Oxidation State | Precursors | Solvent | Key Conditions | Product Example |

| Tin(II) | H₂TPP, anhydrous SnCl₂ | Pyridine, THF | Anhydrous, deoxygenated | (TPP)Sn(II) |

| Tin(IV) | H₂TPP, SnCl₂·2H₂O | Pyridine | Aerobic, reflux, then hydrolysis | (TPP)Sn(IV)(OH)₂ |

| Tin(IV) | H₂TPP, BuSnCl₃ or Bu₂SnCl₂ | Toluene | Reflux | Bu(TPP)SnCl or Bu₂Sn(TPP) |

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, there has been a significant drive towards developing more environmentally friendly synthetic methods for metalloporphyrins. mdpi.com For the synthesis of H₂TPP and its subsequent metalation, several green chemistry strategies have been explored.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and the amount of solvent required for both the porphyrin macrocycle formation and the metal insertion. tandfonline.comgctlc.org For instance, the microwave-assisted synthesis of H₂TPP can be achieved on a microscale, offering a more energy-efficient alternative to traditional reflux methods. tandfonline.com

Mechanochemistry , or solvent-free ball milling, has emerged as a powerful sustainable technique for the synthesis of metalloporphyrins. mdpi.comresearchgate.net This method involves the grinding of the solid reactants, such as H₂TPP and a metal salt, in a shaker mill, often with a small amount of a liquid grinding agent. nih.govworldscientific.com This approach avoids the use of bulk, often hazardous, solvents and can lead to high yields in short reaction times. researchgate.netnih.gov For example, zinc, copper, cobalt, and palladium complexes of hydrophobic porphyrins have been successfully synthesized with high yields using this solvent-free method. nih.gov

Sonochemistry , which utilizes ultrasound irradiation, provides another green alternative, particularly for the synthesis of water-soluble metalloporphyrins. mdpi.comnih.gov Reactions are typically carried out in water, considered a green solvent, and can achieve excellent yields with stoichiometric amounts of metal salts, thus minimizing waste. mdpi.com

Synthesis of Substituted Tin Tetraphenylporphyrin Derivatives

The properties of this compound can be fine-tuned by introducing various functional groups onto the porphyrin macrocycle.

Meso-Substituted Functionalization Strategies

Functionalization at the meso-positions of the tetraphenylporphyrin ring is a common strategy to modulate the electronic and steric characteristics of the molecule. This is typically achieved by using substituted benzaldehydes in the initial porphyrin synthesis. A wide array of substituents can be incorporated, including electron-donating groups like methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) and electron-withdrawing groups such as fluoro (-F), chloro (-Cl), bromo (-Br), and trifluoromethyl (-CF₃). mdpi.com

The synthesis of these substituted free-base porphyrins generally follows the Adler-Longo or similar condensation methods. tu.ac.th For instance, reacting a substituted benzaldehyde with pyrrole in refluxing propionic acid yields the corresponding meso-tetrakis(substituted-phenyl)porphyrin. tu.ac.th Subsequent metalation with a tin salt, as described previously, affords the desired substituted this compound complex. mdpi.comworldscientific.com

More advanced functionalization can be achieved through post-synthetic modifications. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl groups at the ortho positions of the meso-phenyl rings of a pre-formed porphyrin. nih.gov This allows for the creation of sterically hindered "bis-pocket" porphyrins. nih.gov

| Substitution Strategy | Method | Reactants | Example Product |

| Direct Synthesis | Adler-Longo | Substituted benzaldehyde, pyrrole | 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin |

| Post-Synthetic Modification | Suzuki-Miyaura Coupling | Brominated porphyrin, boronic acid, Pd catalyst | 5,10,15,20-Tetrakis(2,6-diphenylphenyl)porphyrin |

β-Pyrrolic Position Modification Techniques

Modification of the β-pyrrolic positions of the tetraphenylporphyrin macrocycle is a key strategy to fine-tune the electronic and steric properties of the final tin porphyrin complex. These modifications are typically achieved through electrophilic substitution reactions. The reactivity of the β-positions is influenced by the presence of a metal center; metalloporphyrins often exhibit increased electron density at the β-positions, making them more susceptible to electrophilic attack. rsc.org Common modifications include halogenation, nitration, and formylation.

Halogenation:

Halogenation of tetraphenylporphyrin at the β-pyrrolic positions can be achieved using various halogenating agents. For instance, bromination and chlorination have been successfully carried out using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. isuct.ruuoc.gr These reactions are often performed on metallated TPP, such as the nickel(II) or cobalt(II) complexes, to direct the substitution to the β-positions. isuct.ruubc.ca The reaction conditions, including the solvent and temperature, play a crucial role in determining the degree and regioselectivity of halogenation. For example, refluxing Ni(II)TPP with NCS in 1,2-o-dichlorobenzene can lead to β-octachlorination. uoc.gr Pseudohalogens have also been employed to introduce chlorine or acetoxy groups at the β-positions of free-base TPPs. nih.gov

Nitration:

Nitration introduces a nitro (NO₂) group onto the β-pyrrolic positions. This is typically an electrophilic substitution reaction. The reaction of meso-tetraphenylporphyrin complexes (such as those of Cu(II), Ni(II), and Co(II)) with nitric acid can lead to mono- or di-nitrated products at the β-positions. thieme-connect.comnih.gov The concentration of nitric acid and the reaction time are critical parameters to control the extent of nitration. nih.gov For instance, treatment of TPP chelates with 25-50% nitric acid in chloroform (B151607) can selectively yield β,β-dinitro compounds. nih.gov In some cases, direct nitration of free-base porphyrins bearing electron-withdrawing groups on the meso-phenyl rings has been shown to occur at the β-position. rsc.orgrsc.org Radical nitration using nitrogen dioxide has also been reported for metalloporphyrin complexes. rsc.org

Formylation:

The introduction of a formyl group (-CHO) at the β-position is commonly achieved through the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govnih.gov This reaction is typically performed on Cu(II) or Ni(II) complexes of TPP, as the metal center activates the β-positions for electrophilic attack. nih.govresearchgate.net The resulting formyl group is a versatile handle for further functionalization of the porphyrin macrocycle. nih.govresearchgate.net Microwave-assisted Vilsmeier-Haack formylation has been shown to reduce reaction times significantly. nih.gov

Table 1: Selected β-Pyrrolic Position Modification Techniques for Tetraphenylporphyrin

| Modification | Reagent(s) | Substrate | Typical Product(s) | Reference(s) |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | H₂TPP or M(II)TPP | β-Brominated TPP | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | Ni(II)TPP | β-Tetrachloro-TPP, β-Octachloro-TPP | uoc.gr |

| Nitration | Nitric Acid (HNO₃) | Cu(II)TPP, Ni(II)TPP, Co(II)TPP | β-Nitro-TPP, β,β-Dinitro-TPP | thieme-connect.comnih.gov |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | Cu(II)TPP, Ni(II)TPP | β-Formyl-TPP | nih.govnih.gov |

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound are critical steps to obtain a product of high purity, free from starting materials, by-products, and residual solvents. The primary methods employed are chromatography and recrystallization.

Chromatography:

Column chromatography is a widely used technique for the purification of tin porphyrins. worldscientific.com Alumina (B75360) and silica (B1680970) gel are common stationary phases. nih.govacs.org The choice of eluent is crucial for effective separation. A mixture of chloroform and methanol (B129727) has been used to purify axially substituted tin(IV) porphyrins on a neutral alumina column. nih.govnih.gov For other systems, solvent mixtures such as hexane (B92381) and dichloromethane (B109758) are employed. acs.org The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) can also be utilized for the analysis and purification of metalloporphyrins. jsac.or.jpacs.org

Recrystallization:

Recrystallization is another essential technique for purifying this compound. This method relies on the differential solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. A common procedure involves dissolving the crude product in a minimum amount of a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound. qut.edu.auresearchgate.net For instance, this compound derivatives have been crystallized from solutions by the addition of a less-polar solvent like hexane to a more polar solution (e.g., in toluene or dichloromethane/methanol) and cooling. acs.orgmdpi.com The quality of the resulting crystals can be improved by slow vapor diffusion of a non-solvent into a solution of the porphyrin. researchgate.net

A significant impurity in porphyrin synthesis is the corresponding chlorin (B1196114), a reduced form of the porphyrin. The presence of chlorin can be detected by a characteristic absorption band in the UV-visible spectrum. Careful recrystallization or chromatography is necessary to remove this impurity. researchgate.netqut.edu.au

Table 2: Common Purification Techniques for this compound

| Technique | Stationary/Mobile Phase or Solvent System | Target Compound | Impurities Removed | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Alumina / Chloroform-Methanol | Axially substituted Sn(IV) porphyrins | Unreacted ligands, by-products | nih.govnih.gov |

| Column Chromatography | Silica Gel / Hexane-Dichloromethane | Rhodium-TPP complexes (similar system) | Starting materials, isomeric by-products | acs.org |

| Recrystallization | Dichloromethane / Hexane | Rhodium-NCTPP complexes (similar system) | Solvates, minor impurities | acs.org |

| Recrystallization | Toluene / Hexane | Butyltin(IV) porphyrin complexes | Starting porphyrin, excess tin reagents | mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable method for elucidating the structure of tin tetraphenylporphyrin (B126558) complexes in solution. By analyzing the chemical shifts and coupling constants of various nuclei, detailed information about the proton environments, the carbon skeleton, and the coordination at the tin center can be obtained.

Proton NMR (¹H NMR) spectroscopy of tin(IV) tetraphenylporphyrins provides a wealth of information about the protons on both the porphyrin macrocycle and the axial ligands. The chemical shifts of these protons are significantly influenced by the ring current of the aromatic porphyrin system. nih.gov

The protons of the phenyl groups typically appear as multiplets in the aromatic region of the spectrum. For instance, in a dibutyltin(IV) tetrakis(4-methoxyphenyl)porphyrin complex, the phenyl protons resonate as broad doublets at approximately 8.53 ppm and 7.57 ppm, and 7.32 ppm. mdpi.com In [Sn(IV)(TPP)(3PyO)₂], the phenyl protons of the TPP ligand are observed as multiplets at 7.82 ppm and 8.21 ppm. nih.gov

The β-pyrrolic protons of the porphyrin macrocycle are highly deshielded and typically appear as a sharp singlet at a downfield chemical shift. In [Sn(IV)(TPP)(3PyO)₂], this signal is found at 9.16 ppm. nih.gov The protons of axial ligands experience strong shielding due to the porphyrin ring current, causing their signals to appear at a higher field (upfield). nih.govmdpi.com For example, the α-CH₂ protons of the axial butyl groups in a dibutyltin(IV) porphyrin complex are shifted to as high as -0.34 ppm. mdpi.com Similarly, the protons of the 3-pyridyloxy axial ligands in [Sn(IV)(TPP)(3PyO)₂] resonate at a higher field than the porphyrin protons. nih.gov The integration of these signals can confirm the stoichiometry of the axial ligands. nih.gov

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Tin Tetraphenylporphyrin Derivatives

| Compound | Solvent | β-pyrrolic H | Phenyl H | Axial Ligand H | Reference |

|---|---|---|---|---|---|

| [Sn(IV)(TPP)(3PyO)₂] | CDCl₃ | 9.16 (s) | 7.82 (m), 8.21 (d) | 2.20 (d), 3.24 (d), 5.61 (m), 7.03 (d) | nih.gov |

| Bu₂Sn(TMOPP) | CDCl₃ | 8.53 (brd) | 7.57 (brd), 7.32 (brd) | -0.34 (Sn-αCH₂), 0.60 (δCH₃), 0.91 (βCH₂), 1.45 (γCH₂) | mdpi.com |

| Sn(OH)₂DPP | - | - | - | -7.85 (OH) | mdpi.com |

Note: s = singlet, d = doublet, m = multiplet, brd = broad doublet. Chemical shifts are referenced to TMS.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of this compound complexes. The ¹³C NMR spectrum reveals distinct signals for the different carbon atoms in the porphyrin macrocycle and the attached phenyl groups. For free-base tetraphenylporphyrin (H₂TPP), characteristic peaks are observed for the meso-carbons (C-meso), the α- and β-pyrrole carbons, and the carbons of the phenyl substituents. rsc.orgresearchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Tetraphenylporphyrin and a Tin Derivative | Compound | Solvent | C-meso | Phenyl C1 | Phenyl C2,C6 | Phenyl C3,C5 | Phenyl C4 | β-pyrrole C | Reference | |---|---|---|---|---|---|---|---| | H₂TPP | CDCl₃ | 120.18 | 142.20 | 134.60 | 126.73 | 127.75 | 131.5 | rsc.org | | Bu₂Sn(TMOPP) | CDCl₃ | 122.22 | 140.26 | 131.05 | 127.84 | 161.69 (C-OCH₃) | 146.27 (Cα), 109.99 (Cβ) | mdpi.com |

Note: The assignments for Bu₂Sn(TMOPP) include carbons from the methoxyphenyl groups.

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic environment around the tin nucleus in porphyrin complexes. The chemical shift of the ¹¹⁹Sn nucleus is strongly dependent on the nature of the axial ligands and the geometry of the coordination sphere. qut.edu.au Tin(IV) porphyrins typically exhibit ¹¹⁹Sn chemical shifts in a characteristic range. For instance, a series of bis(chlorido)tin(IV) meso-tetraarylporphyrins showed ¹¹⁹Sn NMR shifts around -588 ppm. tugraz.at

The nature of the axial ligands has a significant influence on the ¹¹⁹Sn chemical shift. Stronger electron-donating ligands generally cause a downfield shift (less negative) of the ¹¹⁹Sn resonance for complexes with O-bound axial ligands. researchgate.net For example, the ¹¹⁹Sn chemical shift for Sn(TPP)Cl₂ is approximately -590 ppm, while for the dihydroxo complex, [SnTPP(OH)₂], it is around -570 ppm. rsc.org In some cases where direct measurement is difficult due to low solubility, two-dimensional techniques like ¹H-¹¹⁹Sn HMBC can be employed to determine the ¹¹⁹Sn chemical shift. tugraz.at The line width of the ¹¹⁹Sn resonance can also provide information about the electronic properties of the axial ligands. qut.edu.au

Table 3: ¹¹⁹Sn NMR Chemical Shifts (δ, ppm) for Various Tin Porphyrin Complexes

| Compound | Axial Ligands | Solvent | ¹¹⁹Sn Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Sn(TPP)Cl₂ | Cl, Cl | - | ~ -588 | tugraz.at |

| SnTPPC | Cl, Cl | DMSO | -590 | rsc.org |

| SnTPPC | OH, OH | D₂O/NaOD | ~ -570 | rsc.org |

| SnTPPC | Cl, OH | D₂O/NaOD | -574.7 | rsc.org |

| Sn(OH)₂DPP | OH, OH | - | -565.77 | researchgate.net |

Note: Chemical shifts are typically referenced to tetramethyltin (B1198279) (Me₄Sn).

¹³C NMR for Carbon Skeleton Elucidation

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Transitions and Coordination State Determination

UV-Visible spectroscopy is a fundamental technique for studying the electronic structure of porphyrins. The characteristic absorption bands in the UV-Vis spectrum arise from π-π* transitions within the conjugated macrocycle and are sensitive to metallation, axial ligation, and the surrounding environment.

The electronic absorption spectrum of a typical metalloporphyrin is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and a series of weaker bands in the visible region, called the Q-bands. mdpi.comlasalle.edu The Soret band corresponds to a strongly allowed transition to the second excited singlet state (S₀ → S₂), while the Q-bands are associated with a quasi-forbidden transition to the first excited singlet state (S₀ → S₁). mdpi.com

For free-base tetraphenylporphyrin (H₂TPP), which has D₂h symmetry, the spectrum typically shows a Soret band around 417-422 nm and four distinct Q-bands. mdpi.comrsc.orgresearchgate.net Upon metallation with tin(IV), the symmetry of the porphyrin macrocycle increases to D₄h, resulting in a simplification of the Q-band region to typically two bands. nih.gov For example, Sn(TPP) derivatives often show a Soret band around 420-440 nm and two Q-bands between 550 nm and 650 nm. nih.govsemanticscholar.org The exact positions and intensities of these bands can be influenced by the nature of the meso-substituents and the axial ligands. mdpi.com Electron-donating groups on the phenyl rings tend to cause a red shift (to longer wavelengths) of the Soret and Q-bands. mdpi.com

Table 4: UV-Visible Absorption Data (λmax, nm) for Tetraphenylporphyrin and its Tin Complexes

| Compound | Solvent | Soret Band (B) | Q-Bands | Reference |

|---|---|---|---|---|

| H₂TPP | CH₂Cl₂ | 417 | 513, 548, 590, 645 | rsc.org |

| [Sn(IV)(TPP)(3PyO)₂] | DMF | 426 | 562, 598 | nih.gov |

| SnTPPC | Water (pH 7) | 421 | 517, 557, 596 | rsc.org |

| Sn(II) TPP derivative | CHCl₃ | 433 | 565, 604 | semanticscholar.org |

Note: The number and position of Q-bands can vary with the specific derivative and solvent.

Spectroelectrochemistry combines electrochemical methods with UV-Visible spectroscopy to study the spectral changes that occur as a molecule is oxidized or reduced. This technique is particularly valuable for characterizing the electronic properties of the different redox states of this compound. By applying a potential and recording the resulting absorption spectrum, it is possible to identify and characterize the products of electron transfer reactions. rsc.orgworldscientific.com

For tin(IV) porphyrins, spectroelectrochemistry can be used to monitor the formation of porphyrin π-anion radicals or π-cation radicals. acs.org The reduction or oxidation of the porphyrin macrocycle leads to characteristic changes in the Soret and Q-bands. For instance, the one-electron reduction product of a zinc tetraphenylporphyrin, a close analog, shows red-shifted Soret and Q-bands compared to the neutral species. worldscientific.com In the case of a water-soluble tin(IV) porphyrin, spectroelectrochemistry revealed a complex series of reduction reactions involving the porphyrin macrocycle, highlighting the non-innocent nature of the ligand during redox processes. rsc.org These studies are crucial for understanding the behavior of tin porphyrins in applications such as artificial photosynthesis and photocatalysis, where electron transfer processes are central. rsc.org

Soret and Q-Band Analysis for Electronic Structure

Fluorescence and Phosphorescence Spectroscopy for Photophysical Dynamics Elucidation

Luminescence spectroscopy, encompassing both fluorescence and phosphorescence, is a powerful tool for probing the excited-state dynamics of Sn(TPP). These techniques provide information on the de-excitation pathways of the molecule after absorbing light.

Steady-state fluorescence spectra of tin(IV) porphyrins typically exhibit two emission bands. researchgate.net For instance, a water-soluble tin(IV) porphyrin, dichlorido-5,10,15,20-tetrakis(p-carboxyphenyl)-porphyrinato-tin(IV), shows emission bands at 600 nm and 654 nm in water. rsc.org Similarly, tin porphyrin-poly(ethylene glycol) hydrogels display fluorescence emission peaks at 600 nm and 650 nm. nih.govacs.org The fluorescence of these compounds is often quenched compared to their free-base porphyrin precursors. researchgate.net In some cases, dual emission from both the S2 (Soret) and S1 (Q) excited states can be observed. researchgate.netbwise.kr

Time-resolved fluorescence and transient absorption spectroscopy have revealed that fluorescence quenching in some Sn(TPP) derivatives is due to the formation of a long-lived charge-transfer state through intramolecular electron transfer. researchgate.net For example, in trans-bis(ferrocene-carboxylato)(tetraphenyl-porphyrinato)tin(IV), electron transfer occurs from the ferrocene (B1249389) moiety to the S2 excited state of the Sn(TPP) core. researchgate.net The S2 state radiative decay time for this compound was estimated to be 240 fs, which is shorter than that of Sn(TPP)Cl2 (384 fs) due to this additional rapid charge separation process. researchgate.net In other systems, such as a rhodium tetraphenylporphyrin-tin corrole (B1231805) dyad, the total absence of fluorescence indicates efficient excited-state deactivation, likely due to the heavy atom effect and intramolecular energy transfer. nih.govbioone.org

Phosphorescence, the emission of light from a triplet excited state, is also a key feature of Sn(TPP) photophysics. In a rhodium(TPP)-tin(corrole) dyad, weak phosphorescence is observed at 724 nm, originating from the rhodium moiety. bioone.org The significant decrease in the phosphorescence lifetime and quantum yield of the Rh(TPP) chromophore in the dyad compared to the precursor indicates a substantial intramolecular energy transfer in the triplet states, with an estimated rate between 10⁶ and 10⁸ s⁻¹. nih.govbioone.org

The fluorescence quantum yield (Φf) of tin(IV) porphyrins is generally around 0.02. researchgate.net However, this value can be influenced by various factors, including the nature of axial ligands and the molecular environment. For instance, C8 alkoxy tin(IV) porphyrins exhibit a higher fluorescence quantum yield than their C16 counterparts. researchgate.net The singlet oxygen quantum yield (ΦΔ), a measure of the efficiency of generating cytotoxic singlet oxygen, is a critical parameter for photosensitizers in photodynamic therapy. Sn(IV) meso-tetra-2-thienylporphyrin has been reported to have an unusually high singlet oxygen quantum yield of 0.83 in dimethylformamide (DMF). rsc.org In comparison, the singlet oxygen quantum yield for the well-known photosensitizer 5,10,15,20-tetraphenylporphyrin (TPP) is 0.52. scielo.br

The lifetimes of the excited states provide further insight into the dynamics of de-excitation. The fluorescence lifetimes of Sn(TPP) derivatives can be on the order of picoseconds to nanoseconds. For example, a biexponential decay with lifetimes of 152 ps and 560 ps has been observed for a surface-mounted metal-organic framework of H2TPP. acs.org In contrast, very short lifetimes, often less than a picosecond, are attributed to nonradiative internal conversion from higher-lying singlet states to the lowest singlet excited state. researchgate.net Triplet state lifetimes are typically much longer, on the order of microseconds. For instance, the triplet state lifetime of chloro(5,10,15,20-tetraphenylporphyrinato)indium(III) is 1.58 µs. scielo.br

| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| Dichlorido-5,10,15,20-tetrakis(p-carboxyphenyl)-porphyrinato-tin(IV) | 600, 654 (Fluorescence) | - | - | Water | rsc.org |

| Sn Porphyrin-PEG Hydrogel | 600, 650 (Fluorescence) | - | - | - | nih.govacs.org |

| trans-Bis(ferrocene-carboxylato)(TPP)tin(IV) | - | - | 240 fs (S2 radiative decay) | - | researchgate.net |

| (TPP)Rh-Sn(Me6Et2Cor) | 724 (Phosphorescence) | - | - | 2MeTHF, 77 K | bioone.org |

| Sn(IV) meso-tetra-2-thienylporphyrin | - | 0.83 (Singlet Oxygen) | - | DMF | rsc.org |

| 5,10,15,20-tetraphenylporphyrin (TPP) | - | 0.52 (Singlet Oxygen) | - | - | scielo.br |

Steady-State and Time-Resolved Emission Studies

Infrared (IR) and Raman Spectroscopic Probes for Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of Sn(TPP) by probing its characteristic vibrational modes. researchgate.netqut.edu.ausemanticscholar.orgmdpi.comunimelb.edu.au

The IR spectra of tin porphyrins are characterized by the disappearance of the N-H stretching vibration band around 3307 cm⁻¹ that is present in the free-base porphyrin ligand. mdpi.com This confirms the coordination of the tin atom to the nitrogen atoms of the porphyrin core. mdpi.com The IR spectra also show characteristic bands for the axial ligands attached to the tin center. For example, in tin(II) 5,10,15,20-tetrakis(4-phenylbenzoate)porphyrin, an absorption peak at 1735 cm⁻¹ is attributed to the C=O stretching vibration of the ester group, and a band at 1273 cm⁻¹ corresponds to the C-O single bond vibration. semanticscholar.org The Sn=X stretching frequency, where X is a chalcogen axial ligand, can also be observed in the IR spectrum. sci-hub.se

Raman spectroscopy is another powerful tool for studying the vibrational modes of Sn(TPP). qut.edu.aunih.govresearchgate.netresearchgate.net The Raman spectra of metalloporphyrins are complex, with numerous bands corresponding to vibrations of the porphyrin macrocycle and the phenyl substituents. isuct.ru Key vibrational modes include Cα-Cβ, CPh-CPh, Cα-Cm, and Cα-N stretching vibrations, which typically appear in the 900–1600 cm⁻¹ region. isuct.ru The low-frequency region (below 500 cm⁻¹) is sensitive to distortions of the macrocycle, such as doming, ruffling, and waving. isuct.ru Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition. acs.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the precise molecular weight of Sn(TPP) and its derivatives, as well as for analyzing their fragmentation patterns, which aids in structural elucidation. qut.edu.ausemanticscholar.orgmdpi.com Various ionization methods are employed, including Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI). mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule. mdpi.com For example, the HRMS measurement of [Bu₂Sn(TFMPP)] gave an exact mass of 1151.7284 g/mol for the [M + CH₃OH + H]⁺ ion, which is in close agreement with the calculated molecular weight. mdpi.com Mass spectrometry is also used to characterize the products of reactions involving Sn(TPP), confirming the incorporation of axial ligands or modifications to the porphyrin macrocycle. sci-hub.se

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray crystallography has confirmed that Sn(IV) porphyrins typically form stable, six-coordinate complexes with a trans-diaxial arrangement of anionic ligands. researchgate.net The tin atom is generally located in the plane of the four nitrogen atoms of the porphyrin core. researchgate.net However, in some cases, such as in a rhodium tetraphenylporphyrin-tin corrole complex, the tin atom can be displaced from the mean plane of the corrole macrocycle. worldscientific.com In this specific structure, the Rh-Sn single bond distance was determined to be 2.5069(7) Å, with the tin atom located 0.793 Å from the corrole 4N mean plane. worldscientific.com The Sn-O bond lengths in various Sn(TPP) complexes with oxygen-containing axial ligands have been found to vary depending on the nature of the ligand, ranging from 2.017(4) Å for a hydroxide (B78521) ligand to 2.16(1) Å for a water ligand. capes.gov.br

| Compound | Key Structural Feature | Bond Distance (Å) | Reference |

|---|---|---|---|

| (TPP)Rh-Sn(Me6Et2Cor) | Rh-Sn single bond | 2.5069(7) | worldscientific.com |

| [Sn(OH)₂(tpp)] | Sn-O bond | 2.017(4) | capes.gov.br |

| [Sn(C₆H₅CO₂)₂(tpp)] | Sn-O bond | 2.055(5) | capes.gov.br |

| [Sn(2-OH-C₆H₄CO₂)₂(tpp)] | Sn-O bond | 2.09(1) | capes.gov.br |

| Sn(OH₂)₂(tpp)₂ | Sn-O bond | 2.16(1) (mean) | capes.gov.br |

Electrochemical Methods for Redox Chemistry and Electronic Structure Investigation

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to investigate the redox properties of Sn(TPP) and to probe its electronic structure. nih.gov These methods provide information on the oxidation and reduction potentials of the molecule, which are crucial for understanding its behavior in electron transfer processes. rsc.org

The redox potentials of Sn(TPP) are influenced by the nature of the central metal ion, the porphyrin macrocycle, and the axial ligands. qut.edu.au The tin(IV) center in Sn(TPP) is redox-inert under many conditions, having a [Kr]4d¹⁰5s⁰ electron configuration. rsc.org Therefore, the observed redox processes are often centered on the porphyrin ligand. rsc.org However, in aqueous solutions, a complex set of reduction reactions involving the porphyrin macrocycle can occur. rsc.org Electrochemical studies of a water-soluble tin(IV) porphyrin have shown that it has suitable redox potentials for both proton reduction to H₂ and water oxidation to O₂. rsc.orgrsc.org The electrochemical behavior of Sn(TPP) can also be affected by the presence of other molecules, as observed in the shifts in potential and changes in signal intensity upon the addition of proteins. nih.gov

Cyclic Voltammetry for Redox Potentials and Ligand Non-Innocence

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. In the case of tin(IV) tetraphenylporphyrin, CV reveals that the redox processes are primarily centered on the porphyrin ligand rather than the tin(IV) metal center. This phenomenon is referred to as "ligand non-innocence," where the ligand is not a passive spectator but actively participates in the redox chemistry of the complex.

Research on tin(IV) porphyrins has shown that they typically undergo two reversible one-electron reductions and two reversible one-electron oxidations, which are attributed to the formation of porphyrin π-anion radicals and dications, respectively. acs.org For Tin(IV) tetraphenylporphyrin dichloride (SnIVCl2TPP), the half-wave potentials for these redox events have been determined in non-aqueous media. acs.org

A study on a water-soluble derivative, dichlorido-5,10,15,20-tetrakis(p-carboxyphenyl)-porphyrinato-tin(IV) (SnTPPC), further supports the concept of ligand non-innocence. rsc.org In aqueous solutions, this compound exhibits two irreversible reduction waves at -0.73 V and -0.95 V versus the normal hydrogen electrode (NHE). rsc.org Spectroelectrochemical studies confirmed that these reductions lead to a complex series of reactions involving the porphyrin macrocycle, highlighting the redox non-innocent character of the porphyrin ligand in water. rsc.org This indicates that the porphyrin ring itself is being reduced, rather than the Sn(IV) center.

The redox potentials of SnIVCl2TPP are influenced by the central metal ion's valence. As the valence of the coordinated metal ion increases, the reduction potential of the porphyrin ring shifts to more positive values (becomes easier to reduce). acs.org For instance, the first reduction potential (E1/2(M/M–)) for SnIVCl2TPP is -0.80 V, which is less negative than that of the free-base tetraphenylporphyrin (H2TPP). acs.org

Table 1: Redox Potentials of Tin(IV) Tetraphenylporphyrin Dichloride (SnIVCl2TPP)

| Redox Process | Half-Wave Potential (E1/2 vs. Fc+/0) |

|---|---|

| First Reduction (M/M–) | -0.80 V |

| Second Reduction (M–/M2–) | -1.19 V |

| First Oxidation (M+/M) | +1.43 V |

| Second Oxidation (M2+/M+) | +1.73 V |

Data sourced from Lin, Su, et al., 2015. acs.org

Differential Pulse Voltammetry for Sensitive Detection

Differential pulse voltammetry (DPV) is a highly sensitive electrochemical technique that is often used for quantitative analysis. DPV has been successfully employed for the characterization and sensitive detection of tin(IV) tetraphenylporphyrin. nih.gov This method offers advantages over cyclic voltammetry in terms of improved resolution and lower detection limits.

A study by Głodkowska-Mrówka and coworkers explored the optimal conditions for the analysis of 5,10,15,20-tetraphenylporphyrin tin(IV) dichloride (Sn-tpp) using DPV. nih.gov Their research investigated the influence of various experimental parameters, including the working electrode material, the solvent, and the supporting electrolyte, to optimize the voltammetric signal. nih.gov The ability to detect small changes in the DPV signal makes this technique suitable for applications such as in affinity biosensors, where the porphyrin may be used as a label. nih.gov The interaction of the this compound with other molecules, such as proteins, can lead to shifts in the potential and changes in the intensity of the DPV signal, allowing for sensitive detection. nih.gov

For the water-soluble tin(IV) porphyrin, SnTPPC, DPV was used in conjunction with CV to confirm the reduction potentials at -0.73 V and -0.95 V vs. NHE. rsc.org The application of DPV provides a clearer and more sensitive measurement of these redox events compared to CV alone. rsc.org

Photophysical and Photochemical Processes Research

Electronic Absorption and Emission Mechanisms in Tin Tetraphenylporphyrin (B126558) Systems

The electronic absorption spectrum of tin(IV) tetraphenylporphyrin (Sn(IV)TPP) and its derivatives is characteristic of metalloporphyrins, dominated by intense π-π* transitions within the porphyrin macrocycle. photochemcad.comuc.pt These spectra are primarily defined by two main features: the Soret band (or B-band) and the Q-bands. uc.ptchinayyhg.com

The Soret band is a very strong transition occurring in the near-UV region, typically around 420-430 nm, and corresponds to the transition from the ground state (S₀) to the second excited singlet state (S₂). uc.ptchinayyhg.com The Q-bands are a series of weaker absorptions in the visible region, generally between 500 and 700 nm, which arise from the transition from the ground state to the first excited singlet state (S₁). uc.ptnih.gov For metalloporphyrins like Sn(IV)TPP, which possess D₄h symmetry, the number of Q-bands is typically reduced to two, often labeled as the α (higher energy) and β (lower energy) bands, compared to the four Q-bands seen in free-base porphyrins. photochemcad.comchinayyhg.com

Upon excitation, the molecule rapidly relaxes from the S₂ state to the S₁ state via internal conversion. photochemcad.com Emission, in the form of fluorescence, then occurs from the S₁ state back to the ground state (S₀). photochemcad.comnih.gov The fluorescence spectra of Sn(IV)TPP derivatives typically show two emission bands in the 600-700 nm range. semanticscholar.orgacs.org The specific wavelengths of absorption and emission are influenced by factors such as the solvent, axial ligands attached to the tin center, and peripheral substituents on the phenyl rings. chinayyhg.comacs.org For example, the introduction of pyridyloxy axial ligands on Sn(IV)TPP results in emission peaks at approximately 607 nm and 662 nm in a DMF/water mixture. acs.org

| Compound/System | Soret Band (B-band) λₘₐₓ (nm) | Q-Band(s) λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Solvent/Medium |

| Sn(IV)TPP(OH)₂ | ~421 | 518, 557, 595 | Not specified | Chloroform (B151607) |

| SnTMPP | 432 | Not specified | 629, 682 | Not specified |

| Sn(IV)TPP(3PyO)₂ | 428 | 524, 563, 603 | 607, 662 | DMF/H₂O (1:1) |

| SnTPPC | 421 | 518, 556, 596 | 605, 659 | Aqueous Buffer |

Data compiled from various studies. semanticscholar.orgacs.orgworldscientific.com

Excited State Dynamics and Energy Transfer Pathways

The behavior of Sn(IV)TPP in its excited state is governed by a series of rapid and competing deactivation processes. Following photoexcitation to a singlet excited state (S₁ or S₂), the molecule can return to the ground state through radiative (fluorescence) or non-radiative pathways. Key among these non-radiative pathways are intersystem crossing to the triplet state and quenching interactions with other molecules.

Intersystem Crossing and Triplet State Formation

A significant characteristic of heavy-metal porphyrins, including tin(IV) derivatives, is the high efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). worldscientific.comacs.org This process is facilitated by the heavy tin atom, which enhances spin-orbit coupling. The triplet state is a relatively long-lived species, with lifetimes that can extend into the microsecond range, significantly longer than the nanosecond lifetimes of the singlet state. wu.ac.thrsc.org For instance, the triplet lifetime of a Sn(IV)TPP-di(L-tyrosinato) conjugate was measured to be approximately 35 microseconds under oxygen-free conditions. wu.ac.th

The formation of this long-lived triplet state is crucial for many of Sn(IV)TPP's photochemical applications. acs.orgqut.edu.au It is the primary state from which energy transfer to molecular oxygen occurs to generate singlet oxygen, and it is also often the state involved in photoinduced electron transfer reactions. nih.govresearchgate.net The efficiency of ISC ensures that a significant population of excited molecules reaches the triplet state, making subsequent photochemical reactions more probable. worldscientific.com

Fluorescence Quenching Mechanisms

The fluorescence emission of Sn(IV)TPP can be diminished or "quenched" through interactions with other chemical species (quenchers). This quenching can occur through several mechanisms, primarily classified as dynamic or static.

Dynamic quenching involves a collisional encounter between the excited state porphyrin and a quencher molecule. During this interaction, energy or an electron is transferred, causing the porphyrin to return to its ground state without emitting a photon. semanticscholar.org This process is dependent on the diffusion of the species in the solution, and the quenching rate can be described by the Stern-Volmer equation. rsc.org Studies have shown that the fluorescence of tin porphyrins can be dynamically quenched by molecules like guanine (B1146940), where the mechanism is proposed to be an electron transfer from guanine to the electron-deficient tin porphyrin core. semanticscholar.org

Static quenching occurs when the porphyrin forms a non-fluorescent complex with a quencher molecule in the ground state. This pre-formed complex, when excited, deactivates non-radiatively. Unlike dynamic quenching, this mechanism does not depend on diffusion or collisions in the excited state. rsc.org Static quenching has been identified as the mechanism for fluorescence reduction in certain Sn(IV)TPP systems when interacting with analytes like picric acid. rsc.org The formation of this ground-state complex can be driven by processes such as axial ligation, where the quencher molecule coordinates directly to the central tin atom. rsc.org Both quenching mechanisms are critical in the development of Sn(IV)TPP-based chemical sensors. semanticscholar.orgrsc.org

Photoreactivity and Degradation Pathways under Photoirradiation

While valued for their photochemical activity, Sn(IV)TPP and related porphyrins are susceptible to photodegradation, also known as photobleaching. mdpi.commdpi.com This process involves the light-induced chemical alteration or destruction of the porphyrin macrocycle, leading to a loss of its characteristic absorption and emission properties. mdpi.com The rate and mechanism of degradation are highly dependent on the reaction environment, particularly the presence of oxygen. mdpi.com

The primary mechanism for photodegradation is often an oxidative process mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which the porphyrin itself generates. mdpi.com This self-sensitized photooxidation involves the interaction of the porphyrin molecule with the ¹O₂ it has produced, leading to the destruction of the chromophore. wu.ac.thmdpi.com The degradation reaction typically follows first-order kinetics with respect to the porphyrin concentration. mdpi.com

The stability of the porphyrin is influenced by several factors. Illumination and the presence of oxygen significantly enhance the rate of decomposition. mdpi.com The chemical structure also plays a role; for instance, increasing the electron-donating ability of peripheral substituents can increase the rate of decomposition. mdpi.com In some cases, photoreduction pathways have been observed, especially in the presence of reducing agents. For tin(IV) porphyrins, photoreduction can lead to the formation of a chlorin (B1196114) (a dihydroporphyrin), which is a more reduced form of the macrocycle. semanticscholar.org This process can proceed through consecutive steps, eventually yielding bacteriochlorins (tetrahydroporphyrins). semanticscholar.org The stability of Sn(IV)TPP can be significantly enhanced by incorporating it into solid matrices or polymeric frameworks, which can protect the porphyrin core from degradative reactions. mdpi.comrsc.org

Singlet Oxygen Generation and Related Photodynamic Mechanism Studies

Tin(IV) tetraphenylporphyrin is an effective photosensitizer, a molecule that absorbs light and transfers the energy to another molecule, most notably molecular oxygen (O₂). rsc.orgresearchgate.net This process is central to its application in photodynamic therapy (PDT). researchgate.net

The photodynamic mechanism begins with the absorption of light by the Sn(IV)TPP molecule, promoting it to an excited singlet state (S₁). Due to the heavy tin atom, it undergoes highly efficient intersystem crossing to the long-lived triplet state (T₁). worldscientific.comrsc.org In the presence of ground-state molecular oxygen (which is naturally in a triplet state, ³O₂), the excited triplet porphyrin can transfer its energy to the oxygen molecule. This energy transfer, a Type II photochemical process, results in the formation of the ground-state porphyrin and highly reactive singlet oxygen (¹O₂). qut.edu.auresearchgate.net

¹O₂ is a potent cytotoxic agent that can react with and damage essential cellular components like lipids, proteins, and nucleic acids, leading to cell death. qut.edu.au The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Sn(IV)TPP derivatives have been shown to have high singlet oxygen quantum yields. For example, an axially ligated Sn(IV) meso-tetra-2-thienylporphyrin exhibited a remarkable ΦΔ value of 0.83 in dimethylformamide (DMF). acs.org

| Porphyrin Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Method/Reference Compound | Solvent |

| Sn(IV)TPP(3PyO)₂ | 0.58 | DPBF method, ZnTPP reference | DMF |

| Sn(IV)TTP(3PyO)₂ | 0.83 | DPBF method, ZnTPP reference | DMF |

| Free-base TPP | 0.42 | DPBF method, ZnTPP reference | DMF |

Data compiled from a study on axially ligated Sn(IV) porphyrins. TPP = tetraphenylporphyrin, TTP = tetrathienylporphyrin, DPBF = 1,3-diphenylisobenzofuran (B146845). acs.org

Photoinduced Electron and Proton Transfer Processes (e.g., CPET)

Beyond energy transfer, the excited states of Sn(IV)TPP can engage in electron transfer reactions. In specifically designed molecular systems, this electron transfer can be coupled with proton transfer in a concerted mechanism known as Concerted Proton-Electron Transfer (CPET). mdpi.com This process is fundamental in many biological energy conversion pathways and has been successfully mimicked using Sn(IV)TPP conjugates.

In a representative system, a Sn(IV)TPP chromophore was axially coordinated to L-tyrosinato residues, which can act as both electron and proton donors. mdpi.com Upon light excitation of the Sn(IV)TPP unit, and in the presence of a suitable external base, a CPET process occurs. The excited porphyrin effectively abstracts an electron from the tyrosine phenol (B47542) group while the base abstracts the phenolic proton simultaneously. This concerted pathway is often more favorable than a stepwise process as it avoids the formation of high-energy intermediates.

Both the singlet and triplet excited states of the Sn(IV)TPP can be quenched via this CPET mechanism. The rates and efficiencies of the quenching are dependent on the strength of the base used, which influences the thermodynamic driving force of the CPET reaction. mdpi.com Detailed photophysical studies have shown that while CPET from the singlet state leads to an extremely fast-decaying radical pair, the process from the triplet state can form a much longer-lived radical pair state. wu.ac.th This research highlights the versatility of Sn(IV)TPP as a scaffold for studying complex photoinduced redox processes that couple the movement of both electrons and protons. mdpi.comrsc.org

Coordination Chemistry and Ligand Interactions

Axial Ligand Coordination Studies of Tin Center

The tin(IV) ion in Sn(IV)TPP is typically six-coordinate, featuring two axial ligands positioned above and below the plane of the porphyrin ring. researchgate.netqut.edu.au This hexacoordinate geometry is a defining characteristic of Sn(IV) porphyrins and is stable even in the presence of strong acids. researchgate.netqut.edu.au The oxophilic nature of the Sn(IV) center makes complexes with oxygen-donor ligands like carboxylates and aryloxides particularly stable and easy to prepare. researchgate.netqut.edu.au

Mono- and Bis-Axial Coordination Geometries (e.g., halides, oxygen-donor, nitrogen-donor ligands)

Tin(IV) tetraphenylporphyrin (B126558) readily forms stable six-coordinate complexes with two trans axial ligands. researchgate.netqut.edu.au A variety of anionic ligands, including halides (like chloride), oxygen-donors (such as hydroxides, carboxylates, and phenolates), and nitrogen-donors (like pyridines), have been successfully incorporated. researchgate.netqut.edu.aursc.org For instance, the reaction of Sn(II) chloride with tetraphenylporphyrin in the presence of air as an oxidant yields dichlorido-tin(IV) tetraphenylporphyrin, [Sn(TPP)Cl2]. rsc.orgnih.gov In solution, these halide ligands can be exchanged. For example, in a D2O/NaOD solution, [SnTPPC(Cl)2] can exist in equilibrium with mixed-ligand species [SnTPPC(Cl)(OH)] and the bis-hydroxo complex [SnTPPC(OH)2]. rsc.org

The coordination of different axial ligands leads to distinct structural parameters. The Sn-N bond lengths within the porphyrin core are influenced by the basicity of the axial ligand. kyushu-u.ac.jp Generally, a decrease in the pKa of the conjugate acid of the axial ligand results in a shorter Sn-N bond. kyushu-u.ac.jp

| Complex | Axial Ligand(s) | Coordination Geometry | Key Structural Feature | Reference |

| [Sn(TPP)Cl2] | Two Chloride (Cl⁻) | Hexacoordinate, trans | Sn centered in the porphyrin ring | nih.gov |

| [Sn(TPP)(OH)2] | Two Hydroxide (B78521) (OH⁻) | Hexacoordinate, trans | - | rsc.org |

| [Sn(TPP)(3PyO)2] | Two 3-Pyridyloxy (3PyO⁻) | Hexacoordinate, trans | Bulky ligands hinder aggregation | nih.gov |

| (P)SnS | One Sulfide (B99878) (S²⁻) | Pentacoordinate | Oxo-type ligation | sci-hub.se |

| (P)SnSe | One Selenide (Se²⁻) | Pentacoordinate | Oxo-type ligation | sci-hub.se |

| [Sn(TPP)(C6H5)2] | Two Phenyl (C6H5⁻) | Hexacoordinate, trans | Example of C-bound ligands | qut.edu.au |

| [Sn(TpTP)(C2C6H5)2] | Two Phenylacetylide (C2C6H5⁻) | Hexacoordinate, trans | Example of C-bound ligands | qut.edu.au |

This table provides examples of different coordination geometries and ligands. (P) represents a generic porphyrin dianion, TPP is tetraphenylporphyrin, and TpTP is tetra-p-tolylporphyrin.

In contrast to the common hexacoordination of Sn(IV), pentacoordinated tin(IV) porphyrins have also been synthesized, featuring chalcogen axial ligands like sulfide and selenide. sci-hub.se These complexes represent the first instances of oxo-type ligation in main-group metalloporphyrins. sci-hub.se

Influence of Axial Ligands on Electronic Structure and Reactivity

Axial ligands play a crucial role in modulating the electronic structure and, consequently, the reactivity of the metalloporphyrin. worldscientific.comscispace.comacs.org While some studies on Sn(IV) porphyrins suggest that axial substitution does not significantly influence the optical properties and electronic structures, others highlight their importance. nih.gov For instance, the nature of the axial ligand can affect the redox potentials of the porphyrin complex. scispace.com

The introduction of specific axial ligands can have a profound "push effect," influencing the electron density at the metal center and altering its catalytic activity. worldscientific.com In the context of tin porphyrins, the heavy atom effect of the central tin ion, coupled with the nature of the axial ligands, can influence photophysical properties like singlet oxygen quantum yields. nih.gov For example, a Sn(IV) complex with 3-pyridyloxy axial ligands was found to have a high singlet oxygen quantum yield. nih.gov

The electronic properties of the porphyrin ring itself can also be tuned by the axial ligands. The ratio of the intensities of the Q(1,0) and Q(0,0) absorption bands in the UV-visible spectrum can be a measure of the basicity of the axial ligands for some porphyrin systems. qut.edu.au

Supramolecular Assembly and Host-Guest Interactions Involving Tin Tetraphenylporphyrin

The planar and aromatic nature of the porphyrin macrocycle makes it an ideal building block for constructing larger supramolecular assemblies through non-covalent interactions. researchgate.netacs.org this compound, with its ability to coordinate axial ligands, offers additional handles for directing self-assembly.

Aggregation Behavior and Suppression Strategies

Porphyrins, including SnTPP, have a tendency to aggregate in solution, primarily through π-π stacking interactions. researchgate.netnih.gov This aggregation can lead to changes in their spectroscopic properties, such as broadened and less intense absorption bands, and can inhibit their catalytic performance. nih.govnih.gov Aggregates can form in either a "staircase" (J-type) or "pancake stack" (H-type) conformation. nih.gov

A key strategy to suppress this aggregation is the introduction of bulky axial ligands. nih.gov These ligands, coordinated above and below the porphyrin plane, sterically hinder the close approach of porphyrin molecules, thereby preventing aggregation. nih.gov For example, the presence of two trans-axial 3-pyridyloxy ligands was shown to effectively prevent the aggregation of a Sn(IV) porphyrin in polar solvents. nih.gov Metalation with tin and subsequent axial ligation are crucial in preventing aggregation, even in aqueous environments. nih.gov

Non-covalent Interactions in Self-Assembly (e.g., π-π stacking, hydrogen bonding)

The construction of supramolecular architectures based on this compound relies on a variety of non-covalent interactions. researchgate.net These include:

Hydrogen Bonding: The axial ligands on the tin center can act as hydrogen bond donors or acceptors, directing the assembly of the porphyrin units. researchgate.netacs.orgkoreascience.kr For example, dihydroxy tin(IV) tetra(4-pyridyl)porphyrin can form a two-dimensional network through hydrogen bonding between the axial hydroxyl groups, the peripheral pyridyl groups, and water molecules. koreascience.krrsc.org

π-π Stacking: Despite being a cause of unwanted aggregation, controlled π-π stacking interactions are a powerful tool in the deliberate self-assembly of porphyrin-based materials. nih.gov The electron-rich π-system of the porphyrin ring readily participates in these interactions.

Ionic Interactions: In cases where the porphyrin unit or its axial ligands are charged, ionic interactions can play a significant role in the supramolecular assembly. researchgate.net For instance, a zwitterionic Sn(IV)-porphyrin complex with anionic axial sulfato ligands and peripheral pyridinium (B92312) groups self-assembles through ionic hydrogen bonding. researchgate.net

Anion-π Interactions: Unconventional interactions, such as those between an anion and the electron-deficient π-system of a cationic porphyrin, have also been observed. mdpi.com In a dicationic trans-diaqua[meso-tetrakis(4-pyridyl)porphyrinato]Sn(IV) complex, a nitrate (B79036) anion was found to interact favorably with the pyrrole (B145914) ring of the porphyrin. mdpi.com

Stability and Interconversion Between Tin(II) and Tin(IV) Porphyrin Oxidation States

While Sn(IV) porphyrins are generally stable, the tin center can also exist in the +2 oxidation state. acs.org Tin(II) porphyrins are highly reactive and readily oxidize to the more stable Sn(IV) state upon exposure to air or water. acs.org The preparation of Sn(II) porphyrins requires anhydrous and deoxygenated conditions. acs.org

The interconversion between Sn(II) and Sn(IV) porphyrins can be driven by photochemical or thermal means. acs.org For example, Sn(IV) porphyrins can be photoreduced by SnCl₂·2H₂O in pyridine (B92270) to first form a tin(IV) chlorin (B1196114) and subsequently a tetrahydroporphyrin. acs.org This process is believed to involve electron transfer from SnCl₂ to the excited triplet state of the porphyrin. acs.org Conversely, the activation of a tin(II) porphyrin by heat or light can lead to the formation of ring-reduced tin(IV) species, a transformation that may proceed via an intramolecular electron transfer. acs.org

The stability of the Sn(IV) oxidation state is a key feature of tin porphyrins, contributing to their robustness and utility in various applications. researchgate.netqut.edu.au The large, highly-charged Sn⁴⁺ ion fits well within the porphyrin core, leading to very stable complexes. rsc.org

Catalytic Applications and Reaction Mechanisms

Electrocatalysis

The application of tin porphyrins in electrocatalysis leverages the ability of the central tin atom and the porphyrin ring to mediate electron transfer processes at an electrode surface. These complexes have been explored as molecular catalysts for several key reactions.

The electrocatalytic reduction of protons to produce dihydrogen (H₂) is a cornerstone of renewable energy strategies, providing a method to store electrical energy as a chemical fuel. Main-group element complexes, including tin porphyrins, have emerged as effective molecular electrocatalysts for this transformation.

A PEGylated Sn(IV) porphyrin complex, specifically SnPEGP, has demonstrated notable activity and selectivity for proton reduction in acetonitrile, using trifluoroacetic acid (TFA) as the proton source. earthpapers.net This system achieves a high current density of -4.6 mA cm⁻² at an applied potential of -1.7 V (vs. Fc/Fc⁺) and exhibits excellent selectivity with a Faradaic efficiency for H₂ production of 94%. earthpapers.net The catalyst reached a maximum turnover frequency (TOF) of 1099 s⁻¹, showcasing its high catalytic speed. earthpapers.net Mechanistic studies, combining spectroelectrochemical analysis and quantum chemical calculations, suggest that the reaction proceeds through an electron-chemical-electron-chemical (ECEC) pathway. earthpapers.net

Further advancements include the development of a tin porphyrin axially-coordinated 2D covalent organic polymer (SnTPPCOP). researchgate.net This material exhibits efficient hydrogen evolution reaction (HER) activity in a 1.0 M KOH solution, requiring a low overpotential of just 147 mV to achieve a current density of 10 mA cm⁻². researchgate.net This performance is superior to that of the monomeric SnTPP and the base porphyrin (TPP) alone, which require overpotentials of 251 mV and 297 mV, respectively. researchgate.net The enhanced activity of the polymer is attributed to its large surface area, effective charge transfer capabilities due to its extended π-conjugated structure, and its active porous electronic nature. researchgate.net

Table 1: Performance of Tin Porphyrin-Based Electrocatalysts for Proton Reduction

| Catalyst | Electrolyte/Proton Source | Overpotential (at 10 mA cm⁻²) | Max. TOF (s⁻¹) | H₂ Faradaic Efficiency (%) | Ref |

|---|---|---|---|---|---|

| SnPEGP | MeCN / TFA | - | 1099 | 94 | earthpapers.net |

| SnTPPCOP | 1.0 M KOH | 147 mV | - | - | researchgate.net |

| SnTPP | 1.0 M KOH | 251 mV | - | - | researchgate.net |

The electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for mitigating greenhouse gas emissions. While metalloporphyrins containing iron and cobalt are the most extensively studied catalysts for this reaction, tin porphyrins have also been investigated. researchgate.netrsc.org

Research into the photocatalytic activity of various metalloporphyrins for the reduction of CO₂ to formaldehyde (B43269) has included SnTPP. earthpapers.net In this comparative study, SnTPP was found to be active, although it demonstrated lower efficacy compared to other metalloporphyrins such as those containing zinc or aluminum. earthpapers.net The development of materials for CO₂ reduction remains an active field, with strategies focusing on creating covalent organic frameworks and other advanced structures to improve catalytic efficiency. researchgate.net However, compared to the extensive literature on FeTPP and CoTPP for electrocatalytic CO₂ reduction, detailed mechanistic studies and performance metrics for SnTPP in an electrocatalytic context are less common.

The oxygen reduction reaction (ORR) is fundamental to energy conversion technologies like fuel cells. The most active and widely studied porphyrin-based catalysts for ORR are those containing cobalt and iron. rsc.org The development of non-precious metal electrocatalysts for ORR is a significant research goal to replace expensive platinum-based catalysts. researchgate.net

In this context, tin porphyrins have been incorporated into novel materials. For instance, reduced graphene oxide (RGO) has been functionalized with SnTPP to create hybrid materials (RGO-SnTPP) intended for electrocatalytic applications like ORR. researchgate.net The synthesis of such hybrids indicates the exploration of tin porphyrins as a component in next-generation ORR catalysts. However, detailed reports on the specific ORR performance and mechanism of tin tetraphenylporphyrin (B126558) itself are limited in the scientific literature, which remains heavily focused on its iron and cobalt analogues.

Carbon Dioxide (CO₂) Reduction

Photocatalysis

Tin(IV) porphyrins are excellent photosensitizers due to their strong absorption in the visible light spectrum and relatively long-lived excited states. This makes them highly suitable for photocatalytic applications, where they can absorb light energy and initiate chemical reactions.

Photocatalytic water splitting to produce hydrogen is a promising avenue for solar fuel generation. Tin(IV) porphyrins have been successfully employed as visible-light sensitizers in systems designed for this purpose. rsc.orgresearchgate.net

One approach involves using a water-soluble Sn(IV)-porphyrin complex, trans-diaqua[meso-tetrakis(4-pyridinium)porphyrinato]tin(IV), as a sensitizer (B1316253) for platinized titanium dioxide (TiO₂) nanoparticles. rsc.org This system effectively generates hydrogen under visible light across a wide pH range. rsc.org The stability and efficiency of such systems can be enhanced by embedding the tin porphyrin sensitizer within a Nafion matrix coated on the TiO₂. This structured photocatalyst showed a 45% improvement in performance compared to the uncoated system, with optimal activity observed at a neutral pH of 7. rsc.org The mechanism involves the photoexcited tin porphyrin, which can lead to the formation of a π-radical anion species that contributes to hydrogen production. rsc.org

Research has also explored the molecular characteristics of water-insoluble tin-porphyrins for the two-electron oxidation of water to form hydrogen peroxide (H₂O₂), a key step in some artificial photosynthesis schemes. These studies focus on designing molecular catalyst sensitized systems that can effectively split water using a one-photon process under visible light.

Table 2: Photocatalytic Hydrogen Production using Tin Porphyrin Systems

| System | Components | Key Finding | Ref |

|---|---|---|---|

| Sn(IV)-porphyrin Sensitized Pt-TiO₂ | Water-soluble Sn(IV)-porphyrin, Pt-TiO₂, EDTA | Successful H₂ generation under visible light over a wide pH range. | rsc.org |

| Nafion-Coated Pt-TiO₂ with Sn(IV)-porphyrin | Sn(IV)-porphyrin embedded in Nafion matrix on Pt-TiO₂ | 45% better performance than uncoated system; optimal at pH 7. | rsc.org |

| Water-Insoluble Sn-Porphyrins | SnTPyP | Studied for one-photon induced two-electron water oxidation to H₂O₂. |

Porphyrins are well-known photosensitizers capable of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light irradiation. This property is harnessed for various photocatalytic organic transformations. While meso-tetraphenylporphyrin (TPP) itself is a highly effective photosensitizer, its metallated derivatives, including SnTPP, are also used. These photocatalysts can drive oxidation reactions of diverse substrates like secondary amines and hydroxyquinolines.

A significant application of tin(IV) porphyrin photocatalysis is in environmental remediation. Porphyrin-based polymeric frameworks constructed from trans-dihydroxo-[5,10,15,20-tetrakis(phenyl)porphyrinato]tin(IV) (SnP) and carboxylic acid linkers have been developed as efficient visible-light photocatalysts for degrading organic pollutants in wastewater. These materials show high degradation activity against pollutants like amido black dye and tetracycline (B611298) antibiotic. The proposed mechanism involves the photo-excited porphyrin generating electron-hole pairs. The excited electrons react with molecular oxygen to produce highly reactive superoxide (B77818) radical anions (O₂⁻•), which then break down the organic pollutants into simpler molecules like CO₂ and H₂O.

Organic Transformations (e.g., Oxidation, Reduction)

Polymerization Catalysis (e.g., Ring Opening Polymerization of ε-caprolactone)

Tin(IV) tetraphenylporphyrin complexes have been identified as effective single-site catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. researchgate.networldscientific.commdpi.com The catalytic activity is often associated with the axial ligands attached to the tin center. researchgate.net For example, novel tin porphyrin complexes prepared from the reaction of butyltin trichloride (B1173362) with various tetrakis(4-halophenyl)porphyrins have demonstrated high efficiency in ε-caprolactone polymerization. researchgate.networldscientific.com

The mechanism of ROP initiated by tin complexes is generally a coordination-insertion type. arizona.edu In the case of tin(IV) carboxylates, the polymerization is dependent on the presence of an initiator like water or an alcohol. arizona.edu The process often involves the coordination of the ε-caprolactone monomer to the Lewis acidic tin center, followed by the nucleophilic attack of an initiator or the growing polymer chain on the activated carbonyl group of the monomer. researchgate.netarizona.edu Studies with tin tetrakis(4-halophenyl)porphyrin catalysts, which feature an axial chloride ion, suggest that this axial ligand can initiate the polymerization. researchgate.net Similarly, tetra(phenylethynyl)tin has been reported as a highly efficient catalyst for the ROP of both lactide and ε-caprolactone. researchgate.net

The polymerization of ε-caprolactone using tin(IV) carboxylates can proceed to quantitative yield, producing polymers with molecular weights in the range of 50,000 to 60,000. arizona.edu The kinetics of the reaction can be complex, sometimes showing a zero-order dependence on the monomer concentration and a near first-order dependence on the catalyst concentration after an initial induction period. arizona.edu This induction period can be attributed to the hydrolysis of the catalyst. arizona.edu

Mechanistic Investigations of Tin Tetraphenylporphyrin Catalyzed Reactions